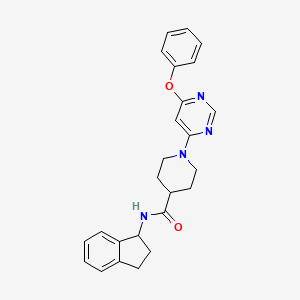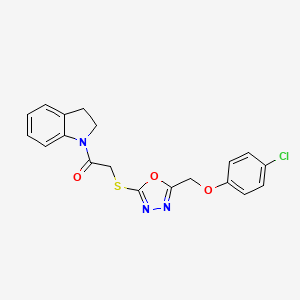![molecular formula C15H20BrN3O B2363253 2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide CAS No. 1825488-05-8](/img/structure/B2363253.png)
2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide is a chemical compound that belongs to the group of amides. It is used in scientific research for its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide is not fully understood. However, it has been reported to act on various targets such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and α-glucosidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target and the disease being studied. It has been reported to reduce cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have activity against cancer, Alzheimer's disease, and diabetes, which makes it a promising compound for further research. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide. One direction is to further investigate its mechanism of action and identify its targets in different diseases. Another direction is to optimize its synthesis method to make it more cost-effective and scalable for large-scale experiments. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity to determine its safety and efficacy as a drug candidate. Finally, it may be useful to explore its potential as a lead compound for the development of new drugs with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 4-bromo-α-methylbenzyl chloride in the presence of a base. The resulting product is then reacted with cyanomethyl acetate to yield the final product. This method has been reported in the literature and has been used in various studies.
Applications De Recherche Scientifique
2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been found to have antidiabetic effects by improving glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
2-[[2-(4-bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-11(2)15(3,12-4-6-13(16)7-5-12)19-10-14(20)18-9-8-17/h4-7,11,19H,9-10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDOLMQSJODYJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)Br)NCC(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

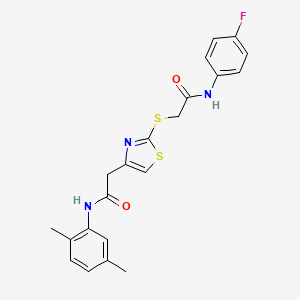
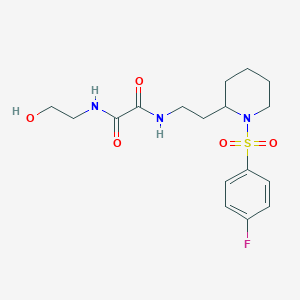
![ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2363172.png)

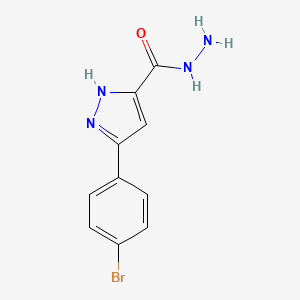

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)
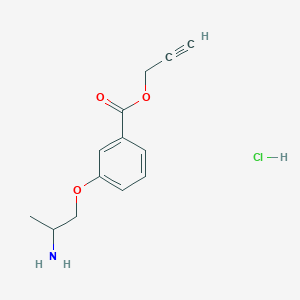

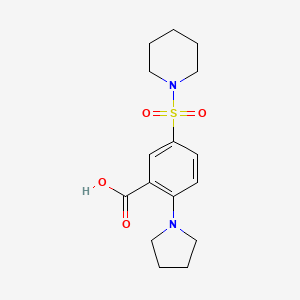
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
